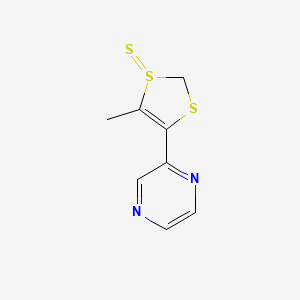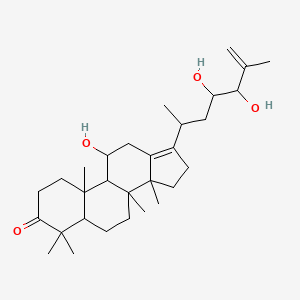
2-(5-Methyl-1-sulfanylidene-1,3-dithiol-4-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oltipraz is an organosulfur compound belonging to the dithiolethione class. It has been primarily studied for its chemopreventive properties and its ability to inhibit the formation of cancers in various organs such as the bladder, blood, colon, kidney, liver, lung, pancreas, stomach, trachea, skin, and mammary tissue . Oltipraz also acts as a schistosomicide, which means it is used to treat infections caused by parasitic worms .
Preparation Methods
The synthesis of oltipraz involves reacting methyl 2-methyl-3-(pyrazin-2-yl)-3-oxopropionate with phosphorus pentasulfide in the presence of a mixed solvent of toluene and xylene, followed by recrystallization . This method ensures a high yield and purity of the desired product . Industrial production methods have been optimized to improve the overall yield and purity of oltipraz .
Chemical Reactions Analysis
Oltipraz undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to induce detoxification enzymes through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which suggests its involvement in enzyme induction and protection against drug-induced liver injury . Common reagents and conditions used in these reactions include the use of oxidizing agents and specific reaction conditions to achieve the desired products. Major products formed from these reactions include detoxification enzymes and other protective compounds .
Scientific Research Applications
Oltipraz has been extensively studied for its chemopreventive properties. It has shown potential in preventing the formation of cancers in various organs, including the bladder, blood, colon, kidney, liver, lung, pancreas, stomach, trachea, skin, and mammary tissue . Additionally, oltipraz has been evaluated for its anti-tumorigenic efficacy in glioblastoma, a highly aggressive primary brain tumor . It has also been studied for its potential in preventing lung cancer when delivered directly to the lung as inhaled particulates . Furthermore, oltipraz has been shown to protect against acetaminophen-induced liver injury by inducing NQO1 expression and improving glutathione recovery .
Mechanism of Action
Oltipraz exerts its effects by inducing detoxification enzymes through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) . This activation leads to the induction of phase II enzymes, which play a crucial role in detoxifying harmful compounds and protecting against oxidative stress . Oltipraz also inhibits hypoxia-inducible factor 1-alpha (HIF-1α) expression, which prevents the development of insulin resistance and hyperglycemia . Additionally, oltipraz generates superoxide radicals, which can be toxic .
Comparison with Similar Compounds
Oltipraz belongs to the dithiolethione class of compounds, which are known for their cancer chemopreventive properties . Similar compounds include 3H-1,2-dithiole-3-thione, 1,3-dithiole-2-thione, and 4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione . These compounds share similar mechanisms of action, such as the activation of Nrf2 signaling and induction of phase II enzymes . oltipraz has shown questionable efficacy in clinical trials and significant side effects, including neurotoxicity and gastrointestinal toxicity . Other dithiolethiones have been identified that are more effective and potent than oltipraz in both induction of phase II enzymes and inhibition of chemical carcinogenesis .
Properties
Molecular Formula |
C8H8N2S3 |
|---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
2-(5-methyl-1-sulfanylidene-1,3-dithiol-4-yl)pyrazine |
InChI |
InChI=1S/C8H8N2S3/c1-6-8(12-5-13(6)11)7-4-9-2-3-10-7/h2-4H,5H2,1H3 |
InChI Key |
WRPKRHJLYNMONE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCS1=S)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B13391979.png)


![4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile](/img/structure/B13391992.png)
![Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B13392005.png)
![3-[6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B13392011.png)


![1-[4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13392026.png)
![1-[4-[2-(4-Acetylphenyl)acetyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-en-1-one;tert-butyl 4-[2-[5-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-yl]-2-oxoethyl]benzoate](/img/structure/B13392029.png)
![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2H-furan-5-one](/img/structure/B13392056.png)

![3-[2-(5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl)ethylidene]oxolan-2-one](/img/structure/B13392073.png)
